6-Chloro-2,4'-bipyridine

Übersicht

Beschreibung

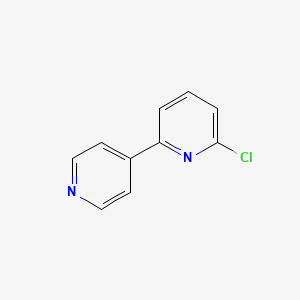

6-Chloro-2,4’-bipyridine is a heterocyclic organic compound that consists of two pyridine rings connected by a single bond, with a chlorine atom attached to the 6-position of one of the pyridine rings. This compound is part of the bipyridine family, which is known for its versatility in various chemical applications, including coordination chemistry, catalysis, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 6-chloropyridine with a boronic acid derivative of 2-pyridine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Another method is the Stille coupling reaction, which uses a tin reagent instead of a boronic acid. This method also requires a palladium catalyst and similar reaction conditions .

Industrial Production Methods

Industrial production of 6-Chloro-2,4’-bipyridine may involve large-scale coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of homogeneous or heterogeneous catalysts can be optimized to improve yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2,4’-bipyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in further coupling reactions to form more complex bipyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted bipyridines, oxidized or reduced bipyridine derivatives, and more complex bipyridine-based ligands .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Ligand Properties

6-Chloro-2,4'-bipyridine serves as a chelating ligand in metal complexes, capable of coordinating with transition metals. Its structure allows for effective coordination through the nitrogen atoms of the pyridine rings, which can stabilize metal ions in different oxidation states. This property is essential for applications in catalysis and materials science .

Synthesis of Metal Complexes

The compound has been utilized to synthesize various metal complexes that exhibit unique electronic and photophysical properties. For instance, it has been used in the preparation of complexes with palladium and platinum, which are important in catalytic reactions such as cross-coupling reactions . The stability and reactivity of these complexes make them suitable for applications in organic synthesis and materials development.

Catalytic Applications

Cross-Coupling Reactions

this compound has been employed in palladium-catalyzed cross-coupling reactions, particularly Suzuki and Heck reactions. These reactions are pivotal in forming carbon-carbon bonds in organic synthesis. The presence of the chlorine atom enhances the ligand's reactivity by providing steric hindrance that influences the selectivity of the reaction .

Electrochemical Applications

This bipyridine derivative has also found applications in electrochemical processes, particularly in CO2 reduction systems. The metal complexes formed with this compound have shown promising results as electrocatalysts for converting CO2 into useful hydrocarbons, demonstrating the compound's potential in sustainable chemistry .

Material Science

Supramolecular Chemistry

In supramolecular chemistry, this compound is used to construct metallo-supramolecular architectures. These structures leverage the coordination properties of bipyridines to create complex networks that exhibit unique physical properties. Such systems are explored for applications in sensors and nanotechnology .

Photophysical Properties

The compound's ability to form π-conjugated systems makes it valuable in photochemical applications. Studies have indicated that metal complexes involving this compound can exhibit luminescent properties that are useful in optoelectronic devices .

Case Studies

Wirkmechanismus

The mechanism of action of 6-Chloro-2,4’-bipyridine largely depends on its role as a ligand in metal complexes. When coordinated to a metal center, it can influence the electronic properties and reactivity of the metal, thereby affecting the overall catalytic activity of the complex . The nitrogen atoms in the pyridine rings can donate electron density to the metal, stabilizing various oxidation states and facilitating redox reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal centers.

4,4’-Bipyridine: Another common bipyridine derivative, often used in the synthesis of coordination polymers and metal-organic frameworks.

6-Methyl-2,4’-bipyridine: Similar in structure to 6-Chloro-2,4’-bipyridine, but with a methyl group instead of a chlorine atom.

Uniqueness

6-Chloro-2,4’-bipyridine is unique due to the presence of the chlorine atom, which can be further functionalized to introduce a variety of substituents. This makes it a versatile building block for the synthesis of more complex molecules and materials .

Biologische Aktivität

6-Chloro-2,4'-bipyridine is an organic compound belonging to the bipyridine family, characterized by two fused pyridine rings with a chlorine substituent at the 6-position. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H7ClN2. The presence of the chlorine atom at the 6-position influences its chemical reactivity and biological interactions. The compound's planar structure allows for effective coordination with metal ions and biological targets, which is critical for its activity in various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Studies have reported that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. The compound was found to induce apoptosis as evidenced by increased annexin V staining and activation of caspase pathways.

The biological activity of this compound is attributed to its ability to interact with various biological molecules:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism and signaling pathways.

- Metal Chelation : It acts as a chelator for essential metal ions, which are crucial for enzyme function and cellular processes.

- Redox Activity : Its redox properties allow it to participate in electron transfer reactions that are vital for cellular respiration and energy production.

Research Findings

Recent studies have focused on elucidating the specific molecular targets of this compound. For instance:

- Targeting Kinases : Research has identified that this compound can inhibit certain kinases involved in cancer progression.

- Binding Affinity Studies : Investigations into its binding affinity with metal ions have shown that it forms stable complexes that can modulate enzyme activities.

Eigenschaften

IUPAC Name |

2-chloro-6-pyridin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHWGGPWLWDCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.